3-amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one dihydrochloride
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Overview
Description
3-amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one dihydrochloride is a synthetic organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one dihydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Cyclization: Starting from a suitable precursor, such as a substituted pyridine, cyclization reactions can form the naphthyridine core.
Amination: Introduction of the amino group at the 3-position can be achieved through nucleophilic substitution or reductive amination.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could convert the compound to its corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions might include the use of bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one dihydrochloride would depend on its specific biological target. It might interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to the observed effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-amino-1,6-naphthyridine: A related compound with similar structural features.
3,4-dihydro-1,6-naphthyridin-2(1H)-one: Another naphthyridine derivative with potential biological activities.
Uniqueness
3-amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one dihydrochloride may exhibit unique properties due to the presence of the amino group and the dihydrochloride salt form, which can influence its solubility, stability, and biological activity.
Properties
IUPAC Name |
3-amino-3,4-dihydro-1H-1,6-naphthyridin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O.2ClH/c9-6-3-5-4-10-2-1-7(5)11-8(6)12;;/h1-2,4,6H,3,9H2,(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEKYGVKUURXQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=NC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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